2-amino-3-carboxy-1,4-naphthoquinone
Overview
Description
2-Amino-3-carboxy-1,4-naphthoquinone: (CAS No. 173043-38-4) is a naphthoquinone derivative. Its chemical formula is C₁₁H₇NO₄
Molecular Weight: 217.18 g/mol
Appearance: Solid, ranging from light brown to khaki
Initial Source: Derived from plants, specifically the madder family (), which includes the madder plant ().
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods involving naphthoquinone precursors. Researchers have explored both chemical and biological approaches.
Industrial Production: Industrial-scale production methods for 2-Amino-3-carboxy-1,4-naphthoquinone remain limited due to its specialized applications. research continues to optimize production processes.
Chemical Reactions Analysis
Reactivity: This compound participates in several chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of quinone radicals.
Reduction: Reduction reactions may yield hydroquinone derivatives.
Substitution: Substituent groups can be introduced at various positions on the naphthoquinone ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The specific products formed depend on reaction conditions and substituents. Hydroquinone derivatives and substituted naphthoquinones are common outcomes.
Scientific Research Applications
Chemistry:
Electron Transfer Mediator: 2-Amino-3-carboxy-1,4-naphthoquinone acts as an electron transfer mediator, influencing redox processes in biological systems.
Bifidobacteria Growth Stimulator: ACNQ stimulates the growth of bifidobacteria, making it relevant in probiotic research.
Metabolic Studies: Researchers study its impact on glucose metabolism and other cellular processes.
Potential Dye Precursor: Due to its naphthoquinone structure, it may find applications in dye synthesis.
Mechanism of Action
The exact mechanism by which 2-Amino-3-carboxy-1,4-naphthoquinone exerts its effects remains an active area of research. It likely involves interactions with cellular redox pathways and enzymatic systems.
Comparison with Similar Compounds
While 2-Amino-3-carboxy-1,4-naphthoquinone is unique in its structure, it shares similarities with other naphthoquinones, such as lawsone (from henna) and vitamin K derivatives.
Properties
IUPAC Name |
1-hydroxy-3-imino-4-oxonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c12-8-7(11(15)16)9(13)5-3-1-2-4-6(5)10(8)14/h1-4,12-13H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNBSJOKUEDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N)C2=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431942 | |
Record name | 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173043-38-4 | |
Record name | 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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